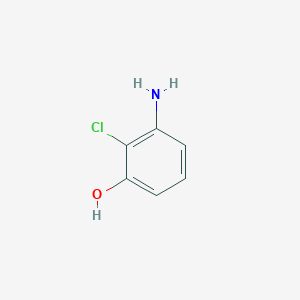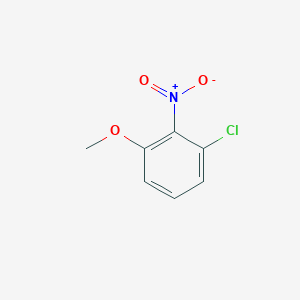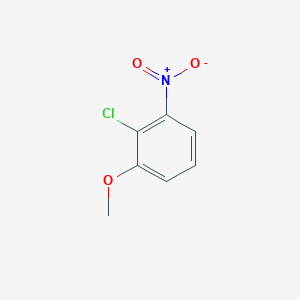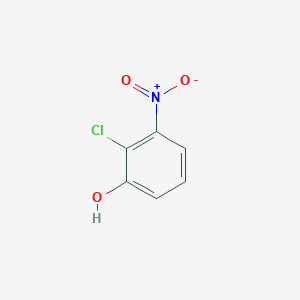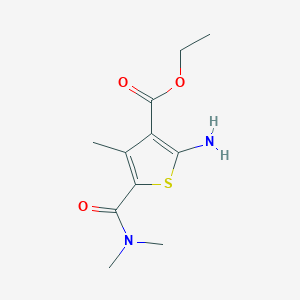
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate, also known as EAMMTC, is an organic compound that has been studied for its potential therapeutic applications in the fields of biochemistry and physiology. EAMMTC is a derivative of thiophene, a heterocyclic aromatic compound, and contains an amide group, an alkyl group, and a carboxylic acid group. It is a small molecule that can be synthesized in laboratory settings, and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Ethylene and Its Precursors in Plant Biology
Research on ethylene, a simple two-carbon atom molecule, and its precursors like 1-aminocyclopropane-1-carboxylic acid (ACC) highlights the importance of these compounds in plant biology. Ethylene affects various plant processes, including growth and stress responses. ACC, as ethylene's precursor, has roles beyond just being a step in ethylene biosynthesis, such as in plant growth facilitation and stress susceptibility reduction when metabolized by bacteria using ACC-deaminase. This research underscores the complexity and significance of ethylene and its related compounds in plant physiology (B. V. D. Poel & D. Straeten, 2014).
Genotoxicity of Ethylating Agents
A study on 1-Ethyl-1-nitrosourea (ENU) demonstrates its mutagenic effects across various mutagenicity tests from viruses to mammalian germ cells, emphasizing the dual action of ethylation and carbamoylation. Such research into ethylating agents provides insights into the mechanisms of mutation induction and the potential for these compounds to cause genetic alterations and tumors in mammals (T. Shibuya & K. Morimoto, 1993).
Toxicological Reviews of Organic Compounds
The examination of ethyl carbamate in foods and beverages, classified as a group 2A carcinogen, illustrates the concerns over low-level toxic chemicals in consumer products. This review discusses ethyl carbamate's genotoxic and carcinogenic properties, highlighting the importance of understanding the health impacts of such compounds (J. Weber & V. Sharypov, 2009).
Synthesis and Application of Chemical Compounds
Research into the conversion of plant biomass to furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, explores alternative feedstocks for the chemical industry. This work highlights the potential of plant-derived chemicals to replace non-renewable hydrocarbon sources, indicating the scientific interest in sustainable and versatile chemical compounds (V. M. Chernyshev, O. A. Kravchenko, & V. Ananikov, 2017).
Enzymology and Metabolism of Arsenic
The enzymology of arsenic metabolism offers insights into the biotransformation of inorganic arsenic to less toxic species. Studies identifying key proteins involved in arsenic biotransformation illuminate the pathways through which organisms detoxify arsenic, suggesting a broader interest in understanding how living systems metabolize and neutralize toxic substances (H. Aposhian, R. Zakharyan, M. Avram, A. Sampayo-Reyes, & Michael L Wollenberg, 2004).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds, such as 2-aminothiazole derivatives, have shown promising results in anticancer drug discovery . They exhibit a target-specific advanced mechanism of action, including DNA intercalation, apoptosis induction, angiogenesis inhibition, and cytotoxicity .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds, such as 2-aminothiazole derivatives, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Propiedades
IUPAC Name |
ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-5-16-11(15)7-6(2)8(17-9(7)12)10(14)13(3)4/h5,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFMVGKEJXTNCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352733 |
Source


|
| Record name | ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
217962-82-8 |
Source


|
| Record name | ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)



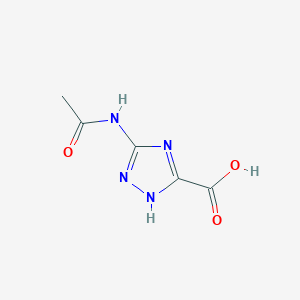
![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)
![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)
